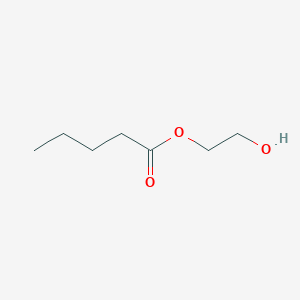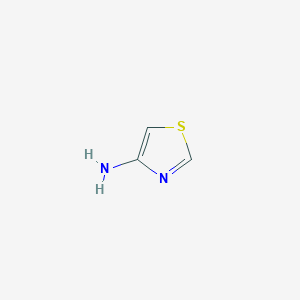
Thiazol-4-amine
Overview
Description
Thiazol-4-amine is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .
Synthesis Analysis
Thiazol-4-amine derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazol-4-amine, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Physical And Chemical Properties Analysis
Thiazol-4-amine is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .
Scientific Research Applications
Antimicrobial Activity
Thiazol-4-amine derivatives have shown significant antimicrobial activity . For instance, sulfazole, a derivative of thiazole, is known for its antimicrobial properties .
Antiretroviral Activity
Thiazol-4-amine compounds have been used in the development of antiretroviral drugs. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Thiazol-4-amine and its derivatives have demonstrated antifungal properties. Abafungin is an example of an antifungal drug that contains a thiazole ring .
Anticancer Activity
Thiazol-4-amine has potential for selective anticancer activity . Tiazofurin, a drug used in cancer treatment, contains a thiazole moiety .
Antidiabetic Activity
Thiazol-4-amine derivatives have shown potential in the treatment of diabetes .
Anti-inflammatory Activity
Compounds containing thiazol-4-amine have been used in the development of anti-inflammatory drugs. Meloxicam is an example of an anti-inflammatory drug that contains a thiazole ring .
Anti-Alzheimer Activity
Thiazol-4-amine and its derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazol-4-amine compounds have been used in the development of antihypertensive drugs .
Mechanism of Action
Target of Action
Thiazol-4-amine, a derivative of the thiazole group, has been found to interact with several biological targets. The primary targets include Cyclin D dependent kinases (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery . Thiazol-4-amine derivatives have also been reported to exhibit inhibitory activity against COX-1, COX-2, and 15-LOX .
Mode of Action
Thiazol-4-amine interacts with its targets in a specific manner. For instance, certain derivatives of Thiazol-4-amine have been found to bind to DNA and interact with topoisomerase II , resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . In the case of CDK4 and CDK6, Thiazol-4-amine derivatives act as inhibitors, preventing these kinases from phosphorylating Rb proteins during the G1 phase, thereby controlling cell proliferation .
Biochemical Pathways
The action of Thiazol-4-amine affects several biochemical pathways. Its interaction with topoisomerase II disrupts the normal process of DNA replication and repair . By inhibiting CDK4 and CDK6, it affects the Rb-E2F pathway , which is crucial for the transition from the G1 to the S phase of the cell cycle . The inhibition of COX-1, COX-2, and 15-LOX enzymes also impacts the arachidonic acid metabolic pathway , which plays a role in inflammation and pain response .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thiazol-4-amine derivatives have been studied. One study found that a particular derivative, 4-(4-bromophenyl)-thiazol-2-amine, exhibited promising ADME properties, suggesting good absorption at the site of action . .
Result of Action
The molecular and cellular effects of Thiazol-4-amine’s action are primarily related to its inhibitory effects on its targets. By inhibiting CDK4 and CDK6, it can control cell proliferation, making it a potential anticancer agent . Its interaction with topoisomerase II can lead to DNA double-strand breaks and cell death . The inhibition of COX-1, COX-2, and 15-LOX can potentially reduce inflammation and pain .
Action Environment
The action, efficacy, and stability of Thiazol-4-amine can be influenced by various environmental factors. For instance, the conformation of Thiazol-4-amine derivatives can be affected by the surrounding environment, which in turn can influence their biological activity . Moreover, the bioavailability and effectiveness of these compounds can be influenced by factors such as pH and the presence of other substances in the body .
properties
IUPAC Name |
1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-6-2-5-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHHLHCCVDMOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554270 | |
| Record name | 1,3-Thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazol-4-amine | |
CAS RN |
17720-99-9 | |
| Record name | 4-Thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are some of the unique reactions that 2-(dialkylamino)-1,3-thiazol-4-amines can undergo?
A1: 2-(Dialkylamino)-1,3-thiazol-4-amines exhibit interesting reactivity towards various electrophiles. For instance, they can react with aryl isocyanates, α-chloroalkyl isocyanates, and N-(alkoxycarbonyl)imidoyl chlorides to yield substituted thiapurines. [] This highlights the versatility of these compounds as precursors for more complex heterocyclic systems.
Q2: Can you provide an example of how reaction conditions influence the product outcome when using benzothioamide derivatives as starting materials?
A2: Absolutely. When reacting benzothioamide derivatives with 2-aryl-2-bromoacetonitriles, the choice of solvent dramatically alters the reaction pathway. In DMSO, 3,5-diaryl-1,2,4-thiadiazoles are formed with excellent yields. [] Conversely, conducting the reaction in DMF primarily yields 2,5-diaryl-1,3-thiazol-4-amines. [] This emphasizes the importance of carefully selecting reaction conditions to achieve the desired product.
Q3: How are thiazol-4-amine derivatives being incorporated into larger molecular frameworks for potential medicinal chemistry applications?
A3: Researchers are exploring the incorporation of thiazol-4-amine moieties into various pharmacophores. One example is the synthesis of 4-heteroaryl-2-phenyl-quinazolines bearing 5-aryl-1,3-oxathiol-2-ylidene amine and substituted 1,3-thiazole groups, achieved through a domino reaction of thioamides with phenacyl halides. [] This highlights the potential of thiazol-4-amines for developing novel bioactive compounds.
Q4: What role do fluorine-containing reagents play in the synthesis of thiapurines from thiazol-4-amines?
A4: Fluorine-containing reagents like 2,4,6-tris(trifluoromethyl)-1,3,5-triazine enable the introduction of trifluoromethyl groups into the thiapurine scaffold when reacted with 2-(dialkylamino)-1,3-thiazol-4-amines. [] This modification can significantly impact the physicochemical properties and biological activity of the resulting compounds, making it a valuable strategy in drug discovery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



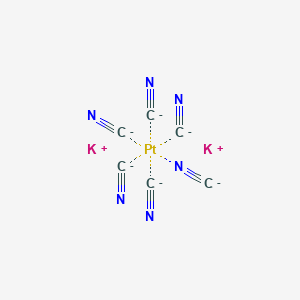
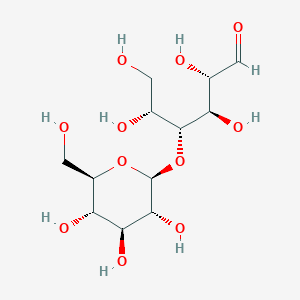
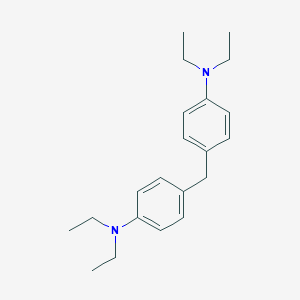



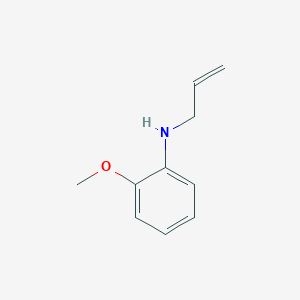
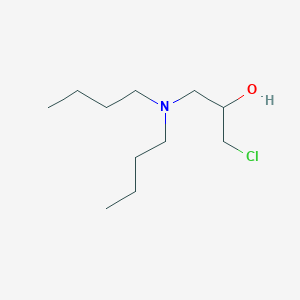
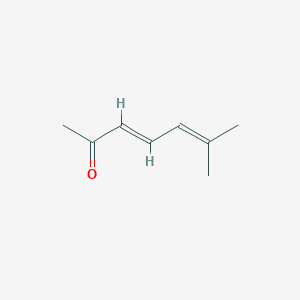
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)

